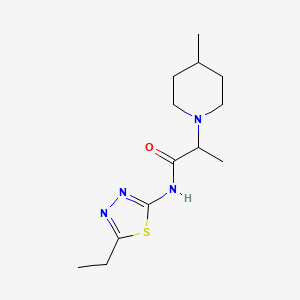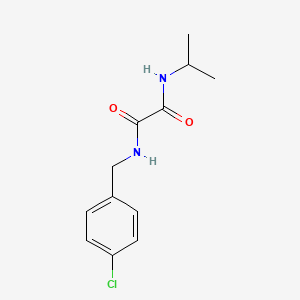![molecular formula C19H19Cl2N5OS B4577858 N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chloroacetamides with piperazine or thiadiazole derivatives in the presence of a base, resulting in various substituted benzothiazolyl and thiadiazole analogs. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide involved reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine, demonstrating a typical method for constructing such molecules (Ismailova et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds can exhibit specific geometrical features, such as the twisted planes between the acetamide and thiadiazole units, as well as notable S⋯O interactions, contributing to their molecular stability and potential reactivity (Ismailova et al., 2014).
Chemical Reactions and Properties
Compounds of this nature often undergo further chemical modifications, leading to a wide range of biological activities. For example, derivatives have been synthesized for their potential as COX-2 inhibitors, illustrating the chemical versatility and applicability of these molecules in drug discovery (Raghavendra et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility and crystal formation, can significantly affect the compound's application and effectiveness. While specific data on the compound may not be readily available, related research indicates that modifications in the molecular structure can lead to marked enhancements in aqueous solubility and oral absorption, essential factors for potential therapeutic use (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various biological targets and enzymes, are crucial for the development of pharmacologically active agents. For instance, some benzothiazole derivatives have shown significant anti-acetylcholinesterase activity, suggesting potential therapeutic applications in conditions such as Alzheimer's disease (Mohsen et al., 2014).
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Drug Development
Research has demonstrated the potential of benzothiazole derivatives in the development of inhibitors targeting specific biological pathways. For instance, modifications of the benzothiazole ring have been investigated to improve metabolic stability, showing that alternative 6,5-heterocyclic analogs can maintain in vitro potency and in vivo efficacy while reducing metabolic deacetylation, a common issue with some benzothiazole derivatives (Stec et al., 2011).
Antimicrobial and Antifungal Applications
Benzothiazole derivatives have been studied for their antimicrobial properties, with some compounds exhibiting significant activity against pathogenic bacteria and fungi. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown to be more effective against fungi than bacteria, highlighting the potential of these compounds in treating fungal infections (Mokhtari & Pourabdollah, 2013).
Anticancer Activity
Several studies have synthesized and evaluated benzothiazole derivatives for their antiproliferative activity against various cancer cell lines. Some compounds demonstrated potent antiproliferative activity, suggesting the potential of benzothiazole derivatives as anticancer agents. For example, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed promising results in inhibiting the growth of human cervical cancer (HeLa) and lung cancer (A549) cell lines, with certain compounds inducing apoptosis and causing G1-phase arrest in cell division cycles (Wu et al., 2017).
Enzyme Inhibition for Neurodegenerative Diseases
Benzothiazole-based compounds have been synthesized and assessed for their anti-acetylcholinesterase activity, an important target for the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibited significant inhibitory effects, suggesting their potential use as therapeutic agents for managing neurodegenerative conditions (Mohsen et al., 2014).
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5OS/c20-15-2-1-3-16(21)14(15)11-25-6-8-26(9-7-25)12-19(27)22-13-4-5-17-18(10-13)24-28-23-17/h1-5,10H,6-9,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNNJTVETUSCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)CC(=O)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



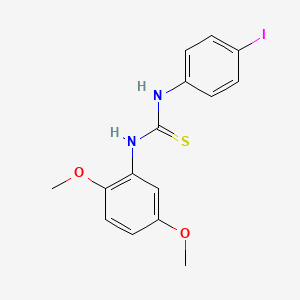
![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)
![[2-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4577794.png)
![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)
![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
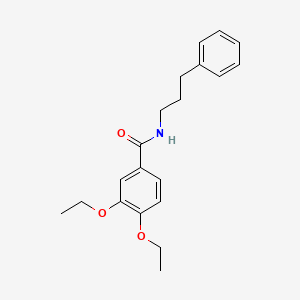
![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)
![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)
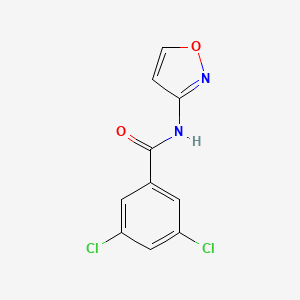
![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4577849.png)

![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)
